molecular formula C25H33N3O B12721705 Butyl-meta-cycloheptylprodiginine CAS No. 56208-07-2

Butyl-meta-cycloheptylprodiginine

Cat. No.: B12721705
CAS No.: 56208-07-2
M. Wt: 391.5 g/mol
InChI Key: TXFXBRICRNFFRR-JLPGSUDCSA-N
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Description

Butyl-meta-cycloheptylprodiginine is a red pigment produced by certain strains of actinomycetes, particularly Streptomyces coelicolor. It belongs to the prodiginine family, which is known for its distinctive red color and bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl-meta-cycloheptylprodiginine involves a series of complex chemical reactions. The primary synthetic route includes the cyclization of undecylprodiginine, facilitated by specific enzymes such as RedG and McpG . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and efficiency of the cyclization process .

Industrial Production Methods: Industrial production of this compound is primarily achieved through microbial fermentation. Strains of Streptomyces coelicolor are cultivated under optimized conditions to maximize the yield of the pigment. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Butyl-meta-cycloheptylprodiginine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactive properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced bioactivity and stability. These derivatives are often used in further scientific research and industrial applications .

Mechanism of Action

The mechanism of action of butyl-meta-cycloheptylprodiginine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular membranes and disrupting their integrity, leading to cell death. Additionally, it interferes with key signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Butyl-meta-cycloheptylprodiginine is unique among prodiginines due to its cyclic structure, which imparts enhanced stability and bioactivity. Similar compounds include:

Properties

CAS No.

56208-07-2

Molecular Formula

C25H33N3O

Molecular Weight

391.5 g/mol

IUPAC Name

2-butyl-11-[(Z)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-10-azabicyclo[7.2.1]dodeca-1(11),9(12)-diene

InChI

InChI=1S/C25H33N3O/c1-3-4-10-18-11-7-5-6-8-12-19-15-20(18)22(27-19)16-24-25(29-2)17-23(28-24)21-13-9-14-26-21/h9,13-18,26-27H,3-8,10-12H2,1-2H3/b24-16-

InChI Key

TXFXBRICRNFFRR-JLPGSUDCSA-N

Isomeric SMILES

CCCCC1CCCCCCC2=CC1=C(N2)/C=C\3/C(=CC(=N3)C4=CC=CN4)OC

Canonical SMILES

CCCCC1CCCCCCC2=CC1=C(N2)C=C3C(=CC(=N3)C4=CC=CN4)OC

Origin of Product

United States

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